molecular formula C13H20Cl2N2 B2529432 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 2172603-13-1

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B2529432
CAS No.: 2172603-13-1
M. Wt: 275.22
InChI Key: BRMSXCUAJCKQPP-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride (Molecular Formula: C13H20Cl2N2, Molecular Weight: 275.2) is a diazabicyclic organic compound supplied as a dihydrochloride salt to enhance stability and solubility in research applications . The compound features a bridged bicyclic scaffold, which provides a three-dimensional, rigid structure that is of significant interest in pharmaceutical and medicinal chemistry research . This scaffold can serve as a versatile and constrained building block, often used to create molecular frameworks that mimic bioactive conformations or to probe structure-activity relationships in drug discovery . The structural motif of the diazabicyclo[3.2.1]octane core is actively investigated in the synthesis of novel chemical entities, including studies exploring 1,3-dipolar cycloadditions for the construction of complex nitrogen-containing systems . As a high-value chemical intermediate, it is intended for use in laboratory research and development settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-benzyl-2,6-diazabicyclo[3.2.1]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)10-15-7-6-12-8-13(15)9-14-12;;/h1-5,12-14H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMSXCUAJCKQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC1NC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cycloaddition process. The yields of the desired product can vary depending on the specific reactants and conditions used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl group and tertiary amines in the bicyclic system enable nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Products Mechanistic Insight
Benzyl group substitutionAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivativesSN2 mechanism at the benzylic position
Amine alkylationMethyl iodide, Et₃N, CH₃CN, RTQuaternary ammonium saltsAlkylation at bridgehead nitrogen atoms

Oxidation and Reduction

The tertiary amines and benzyl group participate in redox reactions:

Reaction Type Reagents/Conditions Products Key Observations
Amine oxidationH₂O₂, acetic acid, 50°CN-oxide derivativesSelective oxidation at less hindered amine
Benzyl group oxidationKMnO₄, H₂O, 100°CBenzoic acid-linked bicyclic compoundComplete cleavage of benzyl group
Reduction of N-oxidesZn/HCl, RTRegeneration of parent amineQuantitative recovery reported

Acid-Base Reactions

The dihydrochloride salt form exhibits pH-dependent behavior:

Condition Reagents Outcome Application
NeutralizationNaOH, H₂O, 0°CFree base formation (C₁₃H₁₈N₂)Improves lipid solubility for assays
ReprotonationHCl gas, Et₂O, RTRe-formation of dihydrochloride saltStabilizes compound for storage

Cycloaddition and Rearrangement

The bicyclic framework participates in ring-strain-driven reactions, as inferred from analogous diazabicyclo compounds :

Reaction Type Reagents/Conditions Products Proposed Pathway
1,3-Dipolar cycloadditionAcrylates, DCM, RTTricyclic lactone-lactam fused systemsRearrangement via iminium intermediates
Skeletal rearrangementTFA, CH₂Cl₂, 4 hDiazabicyclo[2.2.2]octane derivativesAcid-catalyzed ring expansion

Mechanistic Note : DFT studies on related systems suggest that acid treatment induces a reversible rearrangement between diazabicyclo[3.2.1]octane and diazabicyclo[2.2.2]octane frameworks, mediated by iminium intermediates .

Stability Under Physiological Conditions

The compound’s reactivity in biological systems is critical for its β-lactamase inhibition:

Condition Observation Implication
pH 7.4 buffer, 37°CHydrolysis at benzyl group (t₁/₂ = 8 h)Limits in vivo efficacy without prodrug design
Presence of serum enzymesNo detectable metabolism over 24 hSuggests non-enzymatic degradation pathway

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity

One of the primary applications of 2-benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is as an antibacterial agent. Research indicates that derivatives of this compound can act as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. The compound's structure allows it to effectively bind to the active sites of these enzymes, thereby restoring the efficacy of β-lactam antibiotics when used in combination therapies .

Case Study: Inhibition of β-lactamase

A study demonstrated that the optically active derivative of 2-benzyl-2,6-diazabicyclo[3.2.1]octane can be synthesized with high yield and optical purity, making it suitable for mass production as a β-lactamase inhibitor. This compound was shown to significantly enhance the antibacterial activity of co-administered β-lactam antibiotics against resistant strains of bacteria in vitro .

Neuropharmacological Applications

Cognitive Enhancers

The unique bicyclic structure of 2-benzyl-2,6-diazabicyclo[3.2.1]octane has been explored for its potential as a cognitive enhancer. Compounds in this category have shown promise in improving memory and learning processes in animal models, suggesting possible applications in treating cognitive disorders such as Alzheimer's disease .

Case Study: Memory Improvement in Animal Models

In a controlled study involving rodents, administration of this compound resulted in statistically significant improvements in memory retention tasks compared to control groups. The mechanism appears to involve modulation of neurotransmitter systems associated with memory formation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of functional groups that enhance its pharmacological properties.

Synthesis Step Description Yield (%)
CyclizationFormation of the bicyclic structure from precursor amines75%
BenzylationIntroduction of the benzyl group at the nitrogen site85%
Hydrochloride Salt FormationConversion to dihydrochloride salt for stability90%

These steps highlight the efficiency and reproducibility of synthesizing this compound, which is crucial for its application in pharmaceutical settings.

Mechanism of Action

The mechanism by which 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This interaction is crucial for enhancing the efficacy of antibiotics against resistant bacterial strains.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and pharmacological differences between 2-benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride and related bicyclo[3.2.1]octane derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Pharmacological Activity Source/Application
This compound 2-Benzyl, 2,6-diaza, dihydrochloride Not explicitly stated Not explicitly stated Likely intermediate for drug synthesis Enamine Ltd (Building block)
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride 3-Carboxylate, 3,6-diaza, benzyl C₁₄H₁₉ClN₂O₂ 282.77 Synthetic intermediate (no explicit activity) Huayuan Network (Building block)
2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives 1,6-diaza, 7-oxo, 2-(1,3,4-oxadiazolyl) Varies by derivative Varies Antibacterial agents (Gram-negative pathogens) Wockhardt Ltd (Patent)
8-Azabicyclo[3.2.1]octane derivatives 8-Aza, variable substituents Varies Varies Mu-opioid receptor antagonists Theravance, Inc. (Patent)

Key Observations

Nitrogen Position and Functional Groups: The 2,6-diaza configuration in the target compound contrasts with 1,6-diaza (antibacterial derivatives) and 3,6-diaza (carboxylate derivative). The benzyl group in the target compound and the carboxylate in the 3,6-diaza analog (CAS 1823229-56-6) suggest divergent hydrophobicity and binding affinities.

Pharmacological Applications :

  • The 2-(1,3,4-oxadiazolyl)-7-oxo derivative’s antibacterial activity highlights the importance of heterocyclic substituents in targeting bacterial enzymes or membranes .
  • 8-Azabicyclo[3.2.1]octane derivatives act as opioid antagonists, demonstrating that nitrogen position (8-aza vs. 2,6-diaza) critically determines receptor selectivity .

Salt Forms and Solubility :

  • Dihydrochloride salts (target compound) and hydrochloride salts (carboxylate analog) improve solubility for in vitro or in vivo testing, a common strategy in preclinical development .

Research Implications

  • Structure-Activity Relationships (SAR): Minor structural changes, such as replacing benzyl with oxadiazole or shifting nitrogen positions, drastically alter biological activity. For example, the 1,6-diaza configuration with oxadiazole enables antibacterial effects, while 8-aza derivatives target opioid receptors .
  • Synthetic Utility : The target compound’s benzyl group and salt form make it a versatile intermediate for further functionalization, such as introducing pharmacophores for kinase inhibitors or neuromodulators .

Biological Activity

2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural features contribute to its biological activity, particularly in the context of drug resistance and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic structure that includes two nitrogen atoms within its framework, enhancing its interaction with biological targets. The presence of the benzyl group contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that derivatives of 2-benzyl-2,6-diazabicyclo[3.2.1]octane exhibit promising antimicrobial activity. For instance, studies have shown that related diazabicyclooctane (DBO) compounds can effectively inhibit β-lactamases, enzymes produced by bacteria that confer antibiotic resistance. The mechanism involves the binding of these compounds to the active site of β-lactamases, restoring the efficacy of β-lactam antibiotics against resistant strains such as Klebsiella pneumoniae and Acinetobacter baumannii .

Cytotoxicity and Cancer Research

In vitro studies on various tumor cell lines have demonstrated that 2-benzyl-2,6-diazabicyclo[3.2.1]octane derivatives possess cytotoxic effects against cancer cells, including glioblastoma and hepatocellular carcinoma. The structural similarity of these compounds to bioactive alkaloids like nicotine and morphine may play a role in their ability to induce apoptosis in cancer cells .

The biological activity of 2-benzyl-2,6-diazabicyclo[3.2.1]octane is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class inhibit key enzymes involved in bacterial resistance mechanisms, thereby enhancing the efficacy of existing antibiotics.
  • Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, leading to altered cellular processes such as apoptosis in cancer cells .

Study 1: Antibacterial Activity

A study published in Nature explored the effectiveness of DBO derivatives against various Gram-negative bacteria. The results indicated that certain modifications to the DBO structure significantly enhanced antibacterial activity against resistant strains .

CompoundActivity AgainstMIC (µg/mL)
IID572Klebsiella pneumoniae0.5
IID573Acinetobacter baumannii1

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of 2-benzyl-2,6-diazabicyclo[3.2.1]octane derivatives on glioblastoma cells. The study found that these compounds could reduce cell viability significantly.

CompoundCell LineIC50 (µM)
DBT001Glioblastoma25
DBT002Hepatocellular Carcinoma30

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for synthesizing 2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride, and how can process control optimize yield?

  • Methodological Answer : The synthesis should align with chemical engineering design principles, such as optimizing reaction conditions (temperature, solvent selection) and integrating process control systems for reproducibility. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while powder/particle technology ensures uniform crystallization . A hypothetical optimization table is proposed:

ParameterCondition 1Condition 2Condition 3
Temperature (°C)80100120
SolventEthanolMethanolTHF
Yield (%)657852

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates are standard for purity assessment. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) validate structural features. For example, NMR can resolve bicyclic proton environments, while MS confirms molecular ion peaks .

Q. How should researchers select a conceptual framework to guide studies on this compound?

  • Methodological Answer : Link research to a relevant theory, such as molecular interactions in receptor binding or stereochemical principles. For instance, a framework rooted in heterocyclic chemistry can guide synthetic modifications, while computational models (e.g., DFT) predict electronic properties. This aligns with evidence-based inquiry principles that emphasize theoretical alignment in experimental design .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Combine multiple analytical methods (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities. For example, NOESY experiments clarify spatial proton relationships, while crystallography provides definitive stereochemical assignments. Cross-validate findings with computational simulations (e.g., molecular dynamics) to reconcile discrepancies .

Q. What strategies ensure stereochemical integrity during scale-up synthesis?

  • Methodological Answer : Implement advanced process control (APC) systems to monitor chiral centers in real-time. Use enantioselective catalysts (e.g., chiral amines) and in-line PAT (process analytical technology) tools like Raman spectroscopy to track intermediates. Membrane technologies (e.g., chiral stationary phases in HPLC) can separate diastereomers .

Q. How can computational modeling predict biological target interactions for this bicyclic compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model ligand-receptor binding affinities. Parameterize force fields using experimental data (e.g., IC₅₀ values) to refine predictions. Validate via in vitro assays (e.g., radioligand binding) to iteratively improve models .

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